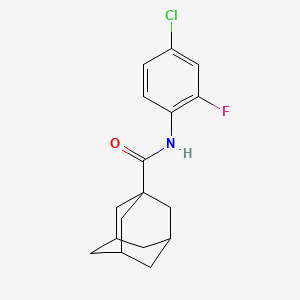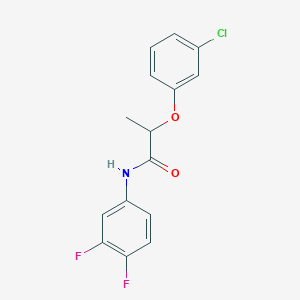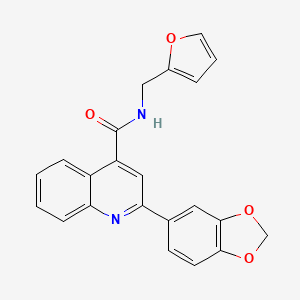![molecular formula C22H32N4O4 B4029629 2-METHYL-N-[3-(4-{3-[(2-METHYLFURAN-3-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-3-CARBOXAMIDE](/img/structure/B4029629.png)
2-METHYL-N-[3-(4-{3-[(2-METHYLFURAN-3-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-3-CARBOXAMIDE
Overview
Description
2-METHYL-N-[3-(4-{3-[(2-METHYLFURAN-3-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-3-CARBOXAMIDE is a complex organic compound that features a furan ring system
Preparation Methods
The synthesis of 2-METHYL-N-[3-(4-{3-[(2-METHYLFURAN-3-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the catalytic hydrogenolysis of furfural alcohol or via a hydrogenation-hydrogenolysis sequence from furfural in the vapor phase.
Amidation Reaction: The formamido group is introduced through an amidation reaction, where a formyl group reacts with an amine.
Piperazine Derivative Formation: The piperazine ring is synthesized and then linked to the furan ring system through a propyl chain.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions.
Chemical Reactions Analysis
2-METHYL-N-[3-(4-{3-[(2-METHYLFURAN-3-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-3-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(4-{3-[(2-METHYLFURAN-3-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring system can interact with enzymes and receptors, modulating their activity. The formamido and piperazine groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
2-Methylfuran: A simpler furan derivative used in various chemical syntheses.
3,3’-Dithiobis[2-methylfuran]: A disulfide derivative of 2-methylfuran with unique chemical properties.
Properties
IUPAC Name |
2-methyl-N-[3-[4-[3-[(2-methylfuran-3-carbonyl)amino]propyl]piperazin-1-yl]propyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-17-19(5-15-29-17)21(27)23-7-3-9-25-11-13-26(14-12-25)10-4-8-24-22(28)20-6-16-30-18(20)2/h5-6,15-16H,3-4,7-14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAYJHNIOXINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=C(OC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-nitro-4-(4-phenyl-1-piperazinyl)benzoyl]morpholine](/img/structure/B4029547.png)
![Ethyl 2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B4029549.png)

![3-chloro-4-ethoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4029561.png)
![1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE](/img/structure/B4029578.png)
![1,1'-(2,6-pyridinediyldicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B4029588.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4029608.png)

![3-[(4-Carbamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4029624.png)
![[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B4029630.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B4029643.png)
![N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4029657.png)
